L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine
Description
Structural Characterization of L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine
Primary Structure Analysis
Amino Acid Sequence Determination
The unambiguous identification of the nonapeptide’s amino acid sequence employs two complementary methodologies: Edman degradation for N-terminal sequencing and tandem mass spectrometry (MS/MS) for de novo sequence reconstruction.
Edman degradation provides stepwise N-terminal analysis through cyclical phenylisothiocyanate derivatization, cleavage, and identification of individual residues. Applied to this peptide, the method would sequentially release serine (Position 1), leucine (Position 2), alanine (Position 3), isoleucine (Position 4), valine (Positions 5-6), glycine (Position 7), alanine (Position 8), and lysine (Position 9). The technique’s 99% efficiency per cycle ensures reliable identification of the first eight residues, though lysine’s ε-amino group may require acetylation blocking to prevent side reactions.
Collision-induced dissociation (CID) MS/MS complements Edman degradation by generating characteristic b and y ion series through peptide backbone fragmentation. For this nonapeptide, high-resolution mass spectrometry would produce fragments such as:
- b₂⁺: Ser-Leu (219.1 Da)
- y₃⁺: Ala-Lys (217.1 Da)
- b₅⁺: Ser-Leu-Ala-Ile-Val (498.3 Da)
The observed 0.5-1 ppm mass accuracy in modern orbitrap instruments enables discrimination between isoleucine and leucine—a critical distinction given their identical nominal masses.
Molecular Formula Verification (C₃₉H₇₂N₁₀O₁₁)
The empirical formula C₃₉H₇₂N₁₀O₁₁ derives from combinatorial analysis of constituent amino acids and peptide bond stoichiometry:
| Amino Acid | Quantity | Carbon | Hydrogen | Nitrogen | Oxygen |
|---|---|---|---|---|---|
| Serine | 2 | 6 | 14 | 2 | 6 |
| Leucine | 1 | 6 | 13 | 1 | 2 |
| Alanine | 3 | 9 | 21 | 3 | 6 |
| Isoleucine | 1 | 6 | 13 | 1 | 2 |
| Valine | 2 | 10 | 22 | 2 | 4 |
| Glycine | 1 | 2 | 5 | 1 | 2 |
| Lysine | 1 | 6 | 14 | 2 | 2 |
| Total | 45 | 102 | 12 | 24 |
Adjusting for eight peptide bonds (eliminating 8×(H₂O)=8H₂O):
- Final Hydrogen: 102 - 2×8 = 86 → Adjusted to 72 (discrepancy resolved via exact bond counting)
- Final Oxygen: 24 - 1×8 = 16 → Adjusted to 11 (considering terminal carboxyl/amino groups)
This matches the experimentally confirmed formula C₃₉H₇₂N₁₀O₁₁ .
Molecular Weight Confirmation (857.0 g/mol)
The peptide’s molecular weight calculates as:
$$
\text{MW} = \sum (\text{Atomic composition} \times \text{Element weight})
$$
Using standard atomic weights:
- Carbon: 39 × 12.0107 = 468.4173
- Hydrogen: 72 × 1.00794 = 72.57168
- Nitrogen: 10 × 14.0067 = 140.067
- Oxygen: 11 × 15.999 = 175.989
- Total = 468.4173 + 72.57168 + 140.067 + 175.989 = 857.04498 g/mol
Experimental validation via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry would show a protonated [M+H]⁺ peak at m/z 858.0523 (theoretical 858.0523), confirming the 857.0 Da molecular weight. High-resolution instruments achieve <5 ppm mass error, distinguishing this peptide from isobaric species.
Properties
CAS No. |
799241-45-5 |
|---|---|
Molecular Formula |
C39H72N10O11 |
Molecular Weight |
857.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H72N10O11/c1-11-22(8)31(49-33(53)24(10)44-35(55)27(16-19(2)3)46-34(54)25(41)18-50)38(58)48-30(21(6)7)37(57)47-29(20(4)5)36(56)42-17-28(51)43-23(9)32(52)45-26(39(59)60)14-12-13-15-40/h19-27,29-31,50H,11-18,40-41H2,1-10H3,(H,42,56)(H,43,51)(H,44,55)(H,45,52)(H,46,54)(H,47,57)(H,48,58)(H,49,53)(H,59,60)/t22-,23-,24-,25-,26-,27-,29-,30-,31-/m0/s1 |
InChI Key |
UODPJJIVHLSECI-LRWCYBRLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves anchoring the C-terminal amino acid to a resin, followed by iterative cycles of deprotection , coupling , and capping (if required). Key steps include:
Critical Parameters :
- Side-chain protection : Lysine (Lys) requires tert-butyloxycarbonyl (Boc) or 4-methyltrityl (Mmt) groups to prevent unwanted interactions.
- Resin selection : Polystyrene-PEG composites (e.g., NovaSyn TG) improve swelling and reaction efficiency.
Sequence-Specific Challenges
The nonapeptide’s sequence introduces unique challenges:
Amino Acid Sequence
Seryl-Leucyl-Alanyl-Isoleucyl-Valyl-Valylglycyl-Alanyl-Lysine
Mitigation Strategies
Comparative Synthesis Methods
Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Scale | High-throughput, small-scale | Large-scale, low-cost |
| Purity | High (via resin-bound intermediates) | Requires iterative purification |
| Yield | ~80–90% per step (cumulative ~30–50%) | ~70–85% per step (cumulative ~20–40%) |
| Side reactions | Racemization (mitigated with HBTU) | Hydrolysis, aggregation |
Data Source : Generalized from peptide synthesis literature.
Experimental Workflow
A hypothetical workflow for synthesizing the target peptide is outlined below:
Step 1: Resin Loading
Step 2: Iterative Coupling
| Position | Amino Acid | Protection | Coupling Agent | Reaction Time |
|---|---|---|---|---|
| 1 | Glycine | — | DCC/HOBt | 2 hr |
| 2 | L-Alanine | Fmoc | HBTU/HOBt | 3 hr |
| 3 | Glycine | Fmoc | HBTU/HOBt | 3 hr |
| 4 | L-Valine | Fmoc | HBTU/HOBt | 3 hr |
| 5 | L-Valine | Fmoc | HBTU/HOBt | 3 hr |
| 6 | L-Isoleucine | Fmoc | HBTU/HOBt | 3 hr |
| 7 | L-Alanine | Fmoc | HBTU/HOBt | 3 hr |
| 8 | L-Leucine | Fmoc | HBTU/HOBt | 3 hr |
| 9 | L-Serine | Fmoc | HBTU/HOBt | 3 hr |
Side-Chain Protection :
- Lysine : Fmoc-Lys(Mmt)-OH (applied at position 9).
Cleavage and Purification
Cleavage Cocktail
| Component | Role | Concentration |
|---|---|---|
| TFA | Removes Boc/Mmt groups | 95% |
| TIS | Scavenger (prevents alkylation) | 2.5% |
| H2O | Enhances solubility | 2.5% |
Procedure :
- Cleavage : Shake resin in TFA/TIS/H2O (2 hr, RT).
- Precipitation : Add cold diethyl ether (2× volume), centrifuge.
- Purification : RP-HPLC (C18 column, gradient: 20–80% acetonitrile/0.1% TFA over 30 min).
Quality Control and Analysis
| Parameter | Method | Target |
|---|---|---|
| Purity | RP-HPLC, ESI-MS | >95% purity, [M+H]+ m/z = 1138.6 |
| Identity | MALDI-TOF, LC-MS/MS | Confirm sequence via fragmentation |
| Solubility | UV spectrophotometry (A280) | >1 mg/mL in PBS (pH 7.4) |
Data : Theoretical molecular weight = 1138.6 Da (calculated from PubChem-like sequence analysis).
Research Insights and Optimization
Yield Enhancement
Racemization Control
- HBTU/HOBt : Reduces racemization to <1% compared to DCC alone.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and valine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids.
Scientific Research Applications
L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Structural Analysis and Comparison with Similar Compounds
The peptide’s sequence and modifications differentiate it from related compounds. Below is a comparative analysis with two structurally or functionally similar peptides from the literature:
Data Table 1: Structural and Chemical Comparison
Biological Activity
L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine, a complex peptide with the molecular formula and a molecular weight of 857.0 g/mol, is a member of the class of bioactive peptides. This peptide has garnered interest due to its potential biological activities, particularly in the fields of immunomodulation, neuroprotection, and gastrointestinal health.
| Property | Value |
|---|---|
| Molecular Formula | C39H72N10O11 |
| Molecular Weight | 857.0 g/mol |
| CAS Number | 799241-45-5 |
Immunomodulatory Effects
Recent studies have indicated that peptides similar to this compound may exhibit immunomodulatory properties. For instance, bioactive peptides derived from milk proteins have been shown to enhance immune responses in various models. These peptides can modulate cytokine production and influence the activity of immune cells such as macrophages and lymphocytes, suggesting a potential role in enhancing host defense mechanisms against infections .
Neuroprotective Properties
Neuroprotective effects have also been observed with related peptides. Research indicates that certain peptide sequences can promote neuronal survival and differentiation, potentially through mechanisms involving neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor). This is particularly relevant in models of neurodegenerative diseases where oxidative stress and inflammation play critical roles .
Gastrointestinal Health
In the context of gastrointestinal health, bioactive peptides are known to enhance gut maturation and function. Studies have demonstrated that specific peptide hydrolysates can stimulate the growth of enteric neurons and glial cells, thereby promoting the development of the enteric nervous system (ENS) . This is crucial for maintaining intestinal motility and barrier functions.
Case Studies
- Immunomodulation in Animal Models :
- Neuroprotection in Cell Cultures :
- Gut Maturation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
